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Compound of Interest

Compound Name: 7-Bromo-5-nitroindoline-2,3-dione

CAS No.: 922707-27-5

Cat. No.: B1661573

Get Quote

Executive Summary
7-Bromo-5-nitroindoline-2,3-dione (also known as 7-bromo-5-nitroisatin) is a highly

functionalized isatin derivative serving as a critical scaffold in the development of kinase

inhibitors, particularly for cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3

(GSK-3).[1][2] Its structural uniqueness lies in the dual substitution of the benzenoid ring: a

strongly electron-withdrawing nitro group at C5 and a halogen (bromine) at C7.

This guide provides a definitive spectroscopic reference for researchers synthesizing or

characterizing this compound. It synthesizes experimental data from authoritative medicinal

chemistry protocols (Polychronopoulos et al.; Perrow et al.) to establish a self-validating

analytical framework.
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Property Data

IUPAC Name 7-Bromo-5-nitro-1H-indole-2,3-dione

Molecular Formula

Molecular Weight

270.02 g/mol (

Br); 272.02 g/mol (

Br)

Appearance Yellow to Orange solid

Solubility Soluble in DMSO, DMF; sparingly soluble in

Synthesis Workflow
The spectroscopic profile is best understood through its synthetic origin. The compound is

typically accessible via the electrophilic aromatic nitration of 7-bromoisatin. This pathway

dictates the impurity profile (unreacted 7-bromoisatin) and the regiochemistry (C5 vs C4/C6

substitution).
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Figure 1: Synthesis pathway via nitration of 7-bromoisatin (Perrow, 2007).

Nuclear Magnetic Resonance (NMR)
Spectroscopy[8]
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Experimental Protocol
Solvent: DMSO-

is the mandatory solvent. Isatins often aggregate or exhibit poor solubility in

.

Concentration: 10–15 mg in 0.6 mL DMSO-

.

Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Data Analysis
The introduction of the 5-nitro group onto the 7-bromoisatin core dramatically alters the

aromatic region. The C5-proton is lost, leaving only H4 and H6.
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Shift (

, ppm)
Multiplicity Integral Assignment

Structural
Logic

11.80 – 12.00 Broad Singlet (s) 1H N-H (Pos 1)

Highly

deshielded due

to electron-

withdrawing

effects of 5-

and 7-Br,

increasing

acidity.

8.40 – 8.60 Doublet (d) 1H H-4

Diagnostic Peak.

Strongly

deshielded by

the ortho-nitro

group and the

C3-carbonyl.

8.00 – 8.20 Doublet (d) 1H H-6

Deshielded by

ortho-Br and

meta-nitro group.

Appears upfield

relative to H-4.

Coupling Constant (

): The coupling between H4 and H6 is a meta-coupling, typically

Hz.

Validation Check: If you observe a triplet or a doublet with

Hz, your nitration failed or occurred at the wrong position (unlikely given the directing
groups).

C NMR Data Analysis
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Key diagnostic carbons include the two carbonyls and the substituted aromatic carbons.

Shift (

, ppm)
Assignment Notes

180.0 – 182.0 C-3 (Ketone)
Most deshielded carbon;

characteristic of isatin C3.

159.0 – 161.0 C-2 (Amide) Lactam carbonyl.

145.0 – 148.0 C-7a
Quaternary aromatic

bridgehead.

142.0 – 144.0
C-5 (

)

Carbon bearing the nitro

group.

105.0 – 108.0
C-7 (

)

Carbon bearing the bromine;

shielded relative to others due

to heavy atom effect.

Infrared (IR) Spectroscopy[8]
IR provides a quick "fingerprint" validation of the functional groups, particularly the preservation

of the isatin dione core and the successful addition of the nitro group.
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Wavenumber (

)
Vibration Mode Functional Group

3200 – 3300 Stretch (Broad) N-H (Lactam)

1740 – 1760 Stretch (Strong)
C=O (C3 Ketone) - Higher freq

due to ring strain/conjugation

1610 – 1630 Stretch (Strong) C=O (C2 Amide)

1530 – 1550 Stretch (Asymmetric) (Nitro) - Confirmation of

Nitration

1340 – 1360 Stretch (Symmetric) (Nitro)

Mass Spectrometry (MS)[8]
Mass spectrometry is the definitive method for confirming the presence of bromine (isotope

pattern) and the nitro group (fragmentation).

Ionization Mode
ESI- (Electrospray Ionization, Negative Mode): Preferred due to the acidic N-H proton.

EI (Electron Impact): Useful for structural elucidation via fragmentation.

MS Profile[1]
Molecular Ion (

or

):

m/z 270 (

Br)

m/z 272 (
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Br)

Intensity Ratio: ~1:1 (Characteristic of mono-brominated compounds).

Fragmentation Pathway (EI/CID)
The fragmentation of 7-bromo-5-nitroisatin follows a specific decay pathway involving the

sequential loss of carbonyls and the nitro group.

Molecular Ion [M]
m/z 270 / 272

[M - CO]
Loss of C3 Carbonyl

m/z 242 / 244

-28 Da (CO)

[M - CO - HCN]
Ring Contraction

m/z 215 / 217

-27 Da (HCN)

[M - CO - HCN - NO2]
Loss of Nitro Group

m/z 169 / 171

-46 Da (NO2)

Click to download full resolution via product page

Figure 2: Proposed fragmentation pathway for 7-bromo-5-nitroisatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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